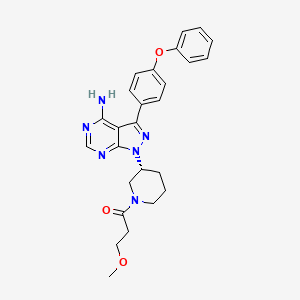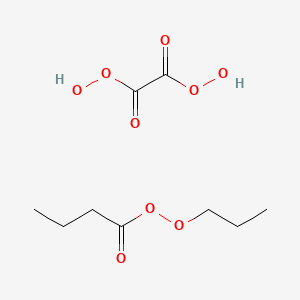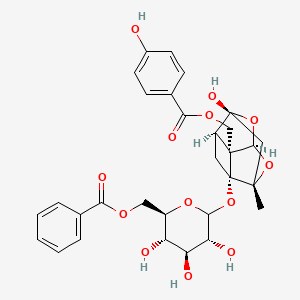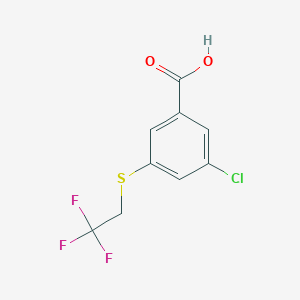![molecular formula C24H18N2O2 B8256578 16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B8256578.png)
16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione is an intricate organic compound with a unique structure comprising multiple ring systems. The compound's distinct configuration makes it an intriguing subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione typically involves multi-step processes that integrate organic synthesis techniques. Each stage is meticulously designed to ensure high yield and purity. A common route involves:
Initial formation of the tetracyclic core through a series of cyclization reactions.
Introduction of the phenylethylamino group via nucleophilic substitution under controlled temperatures.
Final modification steps to achieve the desired heptaene-dione structure.
Industrial Production Methods
In an industrial setting, scaling up the synthesis of this compound requires optimization of each step to reduce costs and increase efficiency. This often involves:
Use of continuous flow reactors to enhance reaction rates.
Implementation of green chemistry principles to minimize waste and energy consumption.
Rigorous purification methods such as crystallization and chromatography to ensure compound consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting functional groups to more reactive intermediates.
Reduction: Suitable reducing agents can be used to modify specific parts of the molecule, altering its biological activity.
Substitution: Various nucleophiles can substitute on the aromatic or heterocyclic rings, allowing for extensive functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Mild bases such as pyridine or triethylamine in aprotic solvents like dichloromethane (DCM).
Major Products
The reactions typically yield products that retain the core structure but have modified functional groups, providing a diverse range of derivatives for further study.
科学研究应用
Chemistry
Biology
In biological research, it’s explored for its potential interactions with proteins and enzymes, which could lead to new insights into cellular processes.
Medicine
Pharmaceutical research investigates its role in drug development, particularly targeting conditions where its unique structure might offer therapeutic benefits.
Industry
Industrial applications include its use in the synthesis of advanced materials and as a precursor in complex chemical manufacturing processes.
作用机制
Effects
The compound's effects are primarily mediated through its interaction with specific molecular targets, including enzymes and receptors.
Molecular Targets and Pathways
The exact pathways involved are subject to ongoing research, but it is known to modulate pathways related to cell signaling and metabolism.
相似化合物的比较
Similar Compounds
16-Phenylethyl-14-azabicyclo[2.2.2]octane-8,15-dione: Shares structural elements but lacks the heptaene component.
14-Azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9,11,13-heptaene-8,15-dione: Similar tetracyclic core but different substituent positioning.
Uniqueness
16-(2-Phenylethylamino)-14-azatetracyclo[77102,7
There you go! Need more on any specific section?
属性
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,20,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVXIXBUORVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4C(=NC2=O)C=CC=C4C(=O)C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Fluoro-2-pyrimidin-2-ylphenyl)-[2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B8256495.png)

![Ethyl N-(3-{[N-(4-cyanophenyl)glycyl]amino}-4-{[N-(4-cyanophenyl)glycyl](methyl)amino}benzoyl)-N-2-pyridinyl-beta-alaninate](/img/structure/B8256525.png)

![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol;formic acid](/img/structure/B8256550.png)
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate](/img/structure/B8256551.png)

![Acetic acid;2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B8256564.png)

![methyl 6-[3-ethenyl-4-(2-hydroxyethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8256586.png)
![Heptanoic acid, 7-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8256588.png)



